PROTAC HDAC6 degrader 1
Beschreibung
Overview of Targeted Protein Degradation (TPD) Modality
Targeted Protein Degradation is a therapeutic strategy that harnesses the cell's own protein disposal machinery to eliminate specific proteins of interest. nih.gov Unlike traditional inhibitors that merely block the function of a protein, TPD results in the complete removal of the target protein from the cell. portlandpress.com This is achieved by co-opting the Ubiquitin-Proteasome System (UPS), the primary pathway for protein degradation in eukaryotic cells. nih.gov
PROTACs are heterobifunctional small molecules that act as a bridge between a target protein and an E3 ubiquitin ligase. revvity.comresearchgate.net Their structure consists of three key components:
A ligand that specifically binds to the protein of interest (POI).
A ligand that recruits an E3 ubiquitin ligase.
A linker that connects these two ligands. researchgate.net
The PROTAC molecule facilitates the formation of a ternary complex, bringing the target protein and the E3 ligase into close proximity. researchgate.netbiorxiv.orgresearchgate.net This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a cellular machine responsible for breaking down unwanted proteins. nih.govbiorxiv.orgresearchgate.net Crucially, the PROTAC molecule itself is not degraded in this process and can continue to facilitate the degradation of multiple target protein molecules, acting in a catalytic manner. portlandpress.comresearchgate.net
The unique mechanism of action of PROTACs offers several advantages over conventional small-molecule inhibitors in the realm of chemical biology research:
Elimination of All Protein Functions: By degrading the entire protein, PROTACs abrogate both the enzymatic and non-enzymatic scaffolding functions of the target. nih.gov This provides a more comprehensive understanding of a protein's role compared to inhibitors that only block a specific activity. portlandpress.com
Event-Driven versus Occupancy-Driven Pharmacology: PROTACs act catalytically, meaning a single molecule can induce the degradation of multiple target proteins. biorxiv.orgbiorxiv.org This can lead to a more sustained and potent effect even at low concentrations.
Overcoming Drug Resistance: PROTACs can be effective against target proteins that have developed resistance to traditional inhibitors through mutations in the active site. revvity.com
Exploring the "Undruggable" Proteome: PROTACs can target proteins that lack a well-defined active site, expanding the range of proteins that can be modulated by small molecules. revvity.com
Role of Histone Deacetylase 6 (HDAC6) in Cellular Processes
Histone Deacetylase 6 (HDAC6) is a unique member of the class IIb histone deacetylases. biorxiv.orgresearchgate.netbiorxiv.orgnih.gov Unlike other HDACs that are primarily located in the nucleus and act on histone proteins, HDAC6 is predominantly found in the cytoplasm. biorxiv.orgbiorxiv.orgscbt.com It possesses two catalytic domains and a zinc-finger ubiquitin-binding domain, which contribute to its diverse cellular functions. nih.govresearchgate.net
HDAC6 primarily deacetylates non-histone proteins, playing a crucial role in various cellular processes. scbt.compatsnap.com Key substrates of HDAC6 include:
α-tubulin: Deacetylation of α-tubulin by HDAC6 is critical for regulating microtubule stability and dynamics. scbt.commdpi.com This impacts processes such as cell motility, cell division, and intracellular transport. patsnap.commdpi.com
Heat Shock Protein 90 (HSP90): HDAC6 deacetylates HSP90, a chaperone protein responsible for the proper folding and stability of numerous client proteins, many of which are involved in cancer development. patsnap.commdpi.com
Cortactin: By deacetylating cortactin, HDAC6 influences the organization of the actin cytoskeleton, which is important for cell migration and invasion. mdpi.com
Other Substrates: Research has identified a growing list of HDAC6 substrates, including peroxiredoxin, PRMT5, and β-catenin, highlighting its broad regulatory influence. biorxiv.orgbiorxiv.orgresearchgate.netacs.orgnih.gov
Beyond its deacetylase activity, HDAC6 possesses important non-enzymatic functions, primarily mediated by its zinc-finger ubiquitin-binding domain (ZnF-UBP). nih.govresearchgate.net This domain allows HDAC6 to bind to ubiquitinated proteins, linking the acetylation and ubiquitination pathways. researchgate.netmdpi.com This function is crucial for the clearance of misfolded protein aggregates through the autophagy-lysosome pathway, a process vital for cellular health. nih.govresearchgate.net
The dysregulation of HDAC6 activity and expression has been implicated in a wide range of human diseases:
Cancer: HDAC6 is overexpressed in various cancers and plays a role in tumor development, progression, and metastasis by influencing cell proliferation, migration, and survival. researchgate.netmdpi.com
Neurodegenerative Diseases: HDAC6 is associated with neurodegenerative disorders like Alzheimer's and Parkinson's disease, where it is involved in the clearance of protein aggregates. researchgate.netpatsnap.comconsensus.app
Inflammatory and Autoimmune Diseases: HDAC6 is a critical regulator of inflammation, mediating the production of inflammatory cytokines and the function of immune cells. biorxiv.orgbiorxiv.orgnih.gov Its dysregulation is linked to conditions such as rheumatoid arthritis and inflammatory bowel disease. nih.gov
Viral Infections: HDAC6 can play a role in the viral life cycle, and in some cases, can also be part of the host's antiviral response. nih.govresearchgate.net
Given the significant role of HDAC6 in these pathologies, it has become an attractive therapeutic target. The development of molecules like PROTAC HDAC6 degrader 1 represents a novel strategy to specifically eliminate this protein and potentially treat these diseases.
Rationale for Developing PROTAC HDAC6 Degraders
The development of PROTACs targeting HDAC6 stems from the need to overcome the limitations of traditional inhibitors and leverage the unique advantages of a degradation-based strategy.
Limitations of Traditional HDAC6 Inhibitors
Traditional HDAC inhibitors, particularly pan-HDAC inhibitors that target multiple HDAC isoforms, often exhibit significant toxicity, which can limit their clinical utility. mdpi.compnas.org While more selective HDAC6 inhibitors have been developed to mitigate these side effects, challenges remain. pnas.org Some of these limitations include:
Pharmacokinetic challenges: Some selective inhibitors have poor bioavailability, hindering their effectiveness in vivo. pnas.org
Lack of sustained effect: As occupancy-driven molecules, their efficacy is dependent on maintaining sufficient concentrations to continuously inhibit the enzyme.
Inability to address non-enzymatic functions: HDAC6 possesses functions independent of its catalytic activity, such as its role in protein-protein interactions. tandfonline.com Traditional inhibitors, which only block the deacetylase function, cannot address these non-enzymatic roles. tandfonline.com
Potential for resistance: Cancer cells can develop resistance to inhibitor-based therapies through various mechanisms.
Advantages of Degradation over Inhibition for HDAC6 Modulation
Targeting HDAC6 for degradation via PROTACs offers several distinct advantages over simple inhibition:
Enhanced Selectivity: PROTACs can achieve a higher degree of selectivity for a specific protein isoform, even when derived from a non-selective inhibitor. tandfonline.comnih.gov This is because the formation of a stable ternary complex (PROTAC, target protein, and E3 ligase) can be highly specific. For instance, a PROTAC developed from a pan-HDAC inhibitor demonstrated selective degradation of HDAC6. nih.gov
Catalytic Action and Substoichiometric Dosing: Because one PROTAC molecule can mediate the degradation of multiple target protein molecules, they can be effective at lower concentrations than traditional inhibitors. benthamdirect.comnih.gov
Elimination of All Protein Functions: By removing the entire protein, PROTACs abrogate both the enzymatic and non-enzymatic scaffolding functions of HDAC6. benthamdirect.comnih.gov This can lead to a more profound and durable biological response.
Overcoming Resistance: The degradation mechanism may be less susceptible to resistance mechanisms that affect inhibitor binding.
Sustained Effect: The degradation of the target protein can lead to a longer-lasting effect, as the cell must resynthesize the protein to restore its function. nih.gov
Research Findings on this compound
This compound, also referred to as compound A6, is a potent and selective degrader of HDAC6. medchemexpress.combiocat.com It is constructed by linking a pan-HDAC inhibitor to a ligand for the Cereblon (CRBN) E3 ligase. nih.gov Despite being derived from a non-selective inhibitor, it exhibits remarkable selectivity for HDAC6 degradation. nih.gov
In cellular assays, this compound has demonstrated potent degradation of HDAC6 with a half-maximal degradation concentration (DC50) of 3.5 nM. medchemexpress.comresearchgate.net This degradation leads to the hyperacetylation of α-tubulin, a known substrate of HDAC6, confirming its mechanism of action. medchemexpress.com Notably, it does not induce the degradation of HDAC1. medchemexpress.com Research has shown its potential antiproliferative activity in myeloid leukemia cell lines, where it induces apoptosis. medchemexpress.comresearchgate.net
The table below summarizes key research findings for this compound:
| Parameter | Finding | Cell Lines | Reference |
| HDAC6 Degradation (DC50) | 3.5 nM | Leukemia cell lines | medchemexpress.comresearchgate.net |
| HDAC1 Degradation | Not observed | U266, HL-60 | medchemexpress.com |
| α-tubulin Hyperacetylation | Observed | U266, HL-60 | medchemexpress.com |
| Antiproliferative Activity (log IC50) | 1.2-1.7 µM | Leukemia cells | medchemexpress.com |
| Apoptosis Induction | Observed | MOLM13 | medchemexpress.com |
Structure
2D Structure
Eigenschaften
Molekularformel |
C37H46N6O10 |
|---|---|
Molekulargewicht |
734.8 g/mol |
IUPAC-Name |
4-[8-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]octanoylamino]-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide |
InChI |
InChI=1S/C37H46N6O10/c44-29(40-25-17-15-24(16-18-25)34(48)39-22-9-5-3-7-14-31(46)42-52)13-6-2-1-4-8-21-38-32(47)23-53-28-12-10-11-26-33(28)37(51)43(36(26)50)27-19-20-30(45)41-35(27)49/h10-12,15-18,27,52H,1-9,13-14,19-23H2,(H,38,47)(H,39,48)(H,40,44)(H,42,46)(H,41,45,49) |
InChI-Schlüssel |
FQLCLMHMOFLVSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCC(=O)NC4=CC=C(C=C4)C(=O)NCCCCCCC(=O)NO |
Herkunft des Produkts |
United States |
Molecular Mechanism of Action of Protac Hdac6 Degrader 1
Ternary Complex Formation and Stabilization
The foundational step in the action of PROTAC HDAC6 degrader 1 is the formation of a ternary complex, which brings together the target protein (HDAC6), the PROTAC molecule itself, and an E3 ubiquitin ligase. nih.govchemicalkinomics.com The stability and efficiency of this complex are critical determinants of the subsequent degradation process. biorxiv.org
This compound is composed of three key components: a ligand that specifically binds to HDAC6, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. nih.govchemicalkinomics.com The first iteration of an HDAC6 degrader, designated as degrader 1, ingeniously linked a pan-HDAC inhibitor to pomalidomide (B1683931), a ligand that recruits the Cereblon (CRBN) E3 ligase. nih.gov Although the inhibitor component could bind to multiple HDAC isoforms, the resulting PROTAC selectively induced the degradation of HDAC6. nih.gov This selectivity is a hallmark of PROTAC technology and is attributed to the specific spatial arrangement and favorable protein-protein interactions within the ternary complex. acs.orgrsc.org
Later generations of HDAC6 degraders, such as NP8, have utilized the selective HDAC6 inhibitor Nexturastat A as the HDAC6-binding component. oup.comnih.govmedchemexpress.com By physically bridging HDAC6 and the E3 ligase, the PROTAC induces their proximity, an event that does not naturally occur in the cell. nih.gov The linker connecting the two ligands is not merely a passive spacer; its length and chemical nature are crucial for the stable formation of the ternary complex. acs.org Insufficient linker length, for instance, can prevent the effective formation of this complex and thereby abolish degradation activity. acs.org
The recruitment of an E3 ubiquitin ligase to the vicinity of HDAC6 is the pivotal event that initiates the degradation cascade. nih.govchemicalkinomics.com E3 ligases are essential enzymes in the UPS that are responsible for the final step of transferring ubiquitin, a small regulatory protein, to a substrate protein. youtube.com In the context of this compound, the recruited E3 ligase (e.g., CRBN or Von Hippel-Lindau (VHL)) is positioned to recognize HDAC6 as a substrate for ubiquitination. nih.govrsc.org This proximity-induced ubiquitination is the key to marking HDAC6 for destruction. nih.gov The choice of E3 ligase can also influence the degradation profile and selectivity of the PROTAC. rsc.org
Interactive Table: Potency of Various HDAC6 PROTAC Degraders
| Degrader | Target Ligand | E3 Ligase Ligand | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| Degrader 1 (NP8) | Nexturastat A | Pomalidomide (CRBN) | 3.8 | >90 | MM.1S |
| Degrader 3j | Nexturastat A | VHL Ligand | 7.1 | 90 | MM1S |
| Degrader 2 | Nexturastat A | Pomalidomide (CRBN) | ~360 | - | 4935 |
| PROTAC 3 | Alkyl-triazole-alkyl linker | Pomalidomide (CRBN) | 21.8 | 93 | MM.1S |
| PROTAC 8 | Alkyl-triazole-PEG linker | Pomalidomide (CRBN) | 5.81 | 94 | MM.1S |
| PROTAC 9 | Alkyl-PEG linker | Pomalidomide (CRBN) | 5.01 | 94 | MM.1S |
Data sourced from multiple research findings. nih.govnih.govacs.orgrsc.orgmedchemexpress.com
Ubiquitin-Proteasome System (UPS) Dependency
The degradation of HDAC6 initiated by this compound is entirely dependent on the cellular machinery of the ubiquitin-proteasome system. oup.comnih.gov This reliance has been experimentally confirmed through the use of inhibitors of this pathway. nih.govacs.org
Once the ternary complex is formed, the recruited E3 ligase catalyzes the covalent attachment of multiple ubiquitin molecules to the HDAC6 protein. nih.govchemicalkinomics.com This process, known as polyubiquitination, creates a chain of ubiquitin molecules that serves as a degradation signal. youtube.com The formation of this polyubiquitin (B1169507) chain is a critical step, as it is the specific signal recognized by the proteasome. youtube.com
The polyubiquitinated HDAC6 is then recognized and targeted by the 26S proteasome, a large, multi-protein complex that functions as the cell's primary "garbage disposal" for proteins. youtube.com The proteasome unfolds the tagged HDAC6 protein and proteolytically cleaves it into small peptides, effectively eliminating it from the cell. youtube.com Experiments have shown that co-treatment with proteasome inhibitors, such as MG132 and bortezomib, completely rescues the degradation of HDAC6 induced by PROTACs, confirming the essential role of the proteasome in this process. nih.govacs.org
Catalytic Nature of PROTAC Degradation
A key feature of PROTACs, including HDAC6 degrader 1, is their catalytic mode of action. arvinas.comacs.orgtandfonline.com After the polyubiquitinated HDAC6 is released from the ternary complex and targeted for degradation, the PROTAC molecule is also released and can then engage another HDAC6 protein and E3 ligase to initiate another round of degradation. arvinas.comresearchgate.net This catalytic cycle allows a single PROTAC molecule to induce the degradation of multiple target protein molecules. arvinas.com Consequently, PROTACs can be effective at substoichiometric concentrations, meaning that lower doses are required to achieve a significant biological effect compared to traditional inhibitors that require a 1:1 stoichiometric engagement with their target. acs.orgchinesechemsoc.org This catalytic nature contributes to a sustained downstream effect and can reduce the potential for off-target toxicity. chemicalkinomics.com However, at very high concentrations, a "hook effect" can be observed, where the formation of binary complexes (PROTAC-HDAC6 or PROTAC-E3 ligase) outcompetes the formation of the productive ternary complex, leading to reduced degradation efficiency. nih.gov
Investigating Degradation Dependency (e.g., CRBN, Proteasome Activity)
To confirm that the degradation of HDAC6 by this compound is indeed dependent on the intended molecular pathway, researchers have conducted several key experiments. These studies are crucial for verifying the specific mechanism of action and ruling out other potential effects.
The degradation of HDAC6 is contingent upon the formation of the ternary complex and the subsequent activity of the proteasome. nih.govresearchgate.net Scientific investigations have demonstrated that the depletion of HDAC6 induced by these PROTACs can be obstructed by co-treatment with substances that interfere with this process. For instance, the presence of a proteasome inhibitor like MG132 or carfilzomib (B1684676) has been shown to rescue HDAC6 from degradation, confirming the essential role of the proteasome. nih.govbiorxiv.org
Furthermore, the requirement of CRBN, the E3 ligase component, has been unequivocally established. In experiments where the CRBN ligand pomalidomide is added in excess, it competes with the PROTAC for binding to CRBN, thereby preventing the formation of the ternary complex and inhibiting HDAC6 degradation. nih.govbiorxiv.org Similarly, the addition of an HDAC6 inhibitor can block the binding of the PROTAC to HDAC6, also resulting in a rescue of the protein from degradation. nih.govbiorxiv.org These findings collectively affirm that the degradation of HDAC6 by these PROTACs is a direct consequence of a CRBN- and proteasome-dependent process. nih.govbiorxiv.org
One specific study on a potent HDAC6 degrader, compound A6 (also referred to as this compound), demonstrated its ability to degrade HDAC6 in leukemia cell lines with a half-maximal degradation concentration (DC50) of 3.5 nM. nih.govmedchemexpress.com Another potent degrader, NP8, which links the HDAC6 inhibitor Nexturastat A to the CRBN ligand pomalidomide, effectively induced HDAC6 degradation at a concentration of 100 nmol/L in various cell lines. nih.govoup.com The degradation process initiated by NP8 was shown to be rapid, specific, and dependent on both CRBN binding and proteasome activity. nih.govoup.com
Table 1: Experimental Evidence for Degradation Dependency of HDAC6 PROTACs
| Experimental Condition | Observation | Conclusion | Reference |
| Co-treatment with Proteasome Inhibitor (e.g., MG132, Carfilzomib) | HDAC6 degradation is blocked/rescued. | Degradation is proteasome-dependent. | nih.govbiorxiv.org |
| Co-treatment with excess CRBN Ligand (e.g., Pomalidomide) | HDAC6 degradation is blocked/rescued. | Degradation is CRBN-dependent. | nih.govbiorxiv.org |
| Co-treatment with excess HDAC6 Inhibitor (e.g., Vorinostat, Tubastatin A) | HDAC6 degradation is blocked/rescued. | Degradation requires PROTAC binding to HDAC6. | nih.govbiorxiv.org |
Table 2: Potency of Selected HDAC6 Degraders
| Compound | DC50 | Cell Line | Reference |
| A6 (this compound) | 3.5 nM | Leukemia cell lines | nih.govmedchemexpress.com |
| NP8 | Effective at 100 nmol/L | HeLa, MM.1S, and other cell lines | nih.govoup.com |
| B4 | 19.4 nM | Leukemia cell lines | nih.govmedchemexpress.com |
In Vitro Characterization and Cellular Effects of Protac Hdac6 Degrader 1
Degradation Potency and Efficacy
The potency and efficacy of PROTAC HDAC6 degrader 1 have been characterized through various in vitro and cellular assays, establishing its profile as a powerful tool for studying the consequences of HDAC6 depletion.
The half-maximal degradation concentration (DC50) is a key metric for quantifying the potency of a PROTAC. For this compound, a DC50 value of 3.5 nM has been reported in myeloid leukemia cell lines. medchemexpress.comcymitquimica.combiocat.comresearchgate.netnih.gov In another study using MM.1S multiple myeloma cells, a DC50 of 3.8 nM was observed. medchemexpress.comnih.gov These low nanomolar DC50 values highlight the high potency of this degrader in inducing the degradation of HDAC6.
A related compound, TO-1187, which is also a selective, cereblon-based HDAC6 PROTAC degrader, exhibited a DC50 of 5.81 nM in MM.1S cells after 6 hours of treatment. probechem.commedchemexpress.com
| Compound | Cell Line | DC50 (nM) | Reference |
|---|---|---|---|
| This compound (A6) | Myeloid Leukemia | 3.5 | medchemexpress.comcymitquimica.combiocat.comresearchgate.netnih.gov |
| PROTAC HDAC6 degrader-1 (NP8) | MM.1S | 3.8 | medchemexpress.comnih.gov |
| TO-1187 | MM.1S | 5.81 | probechem.commedchemexpress.com |
The maximum degradation (Dmax) represents the highest percentage of protein degradation achievable with a given PROTAC. For the related HDAC6 degrader TO-1187, a Dmax of 94% was achieved in MM.1S cells. probechem.commedchemexpress.com Another study on a similar PROTAC, compound 9, also reported a Dmax of 94% at a concentration of 500 nM. acs.org These high Dmax values indicate that these degraders can lead to a near-complete elimination of the target protein.
| Compound | Cell Line | Dmax (%) | Concentration | Reference |
|---|---|---|---|---|
| TO-1187 | MM.1S | 94 | Not Specified | probechem.commedchemexpress.com |
| Compound 9 | Not Specified | 94 | 500 nM | acs.org |
Time-lapse experiments have demonstrated that this compound and similar compounds induce rapid degradation of HDAC6. One study showed that the compound NP8, a selective HDAC6 degrader, caused fast and effective degradation of HDAC6 within just 2 hours of treatment. nih.gov For the related compound TO-1187, degradation of HDAC6 was observed as early as 30 minutes, with approximately 45% degradation at 1 hour. acs.org The maximum degradation was achieved within 6 hours. medchemexpress.comacs.org These findings underscore the rapid onset of action for these degraders.
Selectivity Profiling against HDAC Isoforms
A crucial aspect of a targeted protein degrader is its selectivity for the intended target over other related proteins. This compound has been shown to be highly selective for HDAC6.
Studies have consistently shown that this compound does not degrade Class I HDACs. medchemexpress.com For instance, treatment with the degrader did not affect the levels of HDAC1, HDAC2, and HDAC3. medchemexpress.comtandfonline.com While it did not degrade HDAC1, it did show some inhibitory activity towards it. medchemexpress.com Similarly, the related degrader TO-1187 did not impact the cellular levels of HDAC3 and HDAC8. acs.org This high degree of selectivity is a key advantage, as the inhibition of multiple HDAC isoforms is often associated with toxicity. tandfonline.com
This compound has also demonstrated selectivity against Class IIa HDACs. Specifically, it has been observed that the degrader does not affect the levels of HDAC4. nih.govnih.gov This further confirms the specific targeting of HDAC6 by this PROTAC. Another selective degrader, AP1, also showed no degradation of HDAC4. chemrxiv.org
Assessment of Degradation of Other Class IIb HDACs (HDAC10)
This compound, also identified as NP8, was developed as a selective degrader for Histone Deacetylase 6 (HDAC6). medchemexpress.comnih.gov HDAC6 is a member of the Class IIb family of histone deacetylases, which also includes HDAC10. tandfonline.com Initial characterization of NP8 focused on its selectivity against representative members of other HDAC classes, such as Class I (HDAC1, HDAC2) and Class IIa (HDAC4), where it showed high selectivity for HDAC6. nih.govtandfonline.comnih.gov
However, the primary literature describing the development and initial characterization of NP8 does not provide specific data on its activity towards HDAC10. nih.govnih.govscienceopen.com While subsequent research has led to the development of dual degraders targeting both HDAC6 and HDAC10, the specific effect of the original this compound (NP8) on HDAC10 protein levels has not been reported. Therefore, its degradation profile concerning this closely related isoform remains uncharacterized in the public domain.
Analysis of Non-Target Protein Degradation
The analysis of non-target protein degradation is crucial for evaluating the specificity of any Proteolysis-Targeting Chimera (PROTAC). For this compound (NP8), which utilizes a pomalidomide (B1683931) ligand to recruit the Cereblon (CRBN) E3 ligase, this involves assessing both known CRBN neo-substrates and conducting broader, unbiased proteomic analyses. medchemexpress.comnih.gov
A known characteristic of CRBN-recruiting ligands like thalidomide (B1683933) and its analogs (IMiDs), including pomalidomide, is their potential to induce the degradation of non-natural "neo-substrate" proteins, most notably the Ikaros family zinc finger transcription factors IKZF1 and IKZF3. researchgate.netnih.gov This off-target activity is a critical consideration in the development of CRBN-based PROTACs.
Despite the importance of this assessment, the initial studies detailing the synthesis and activity of this compound (NP8) did not report on its effects on IKZF1 and IKZF3 levels. nih.govresearchgate.net While later studies have developed other HDAC6 PROTACs that are explicitly shown to either degrade or spare these neo-substrates, specific data for NP8 is not available in the reviewed scientific literature. researchgate.netthno.org
For this compound (NP8), selectivity was initially determined through targeted Western blot analysis, which confirmed a lack of degradation for other HDAC isoforms, specifically HDAC1, HDAC2, and HDAC4. nih.govnih.gov However, a comprehensive, unbiased global proteomic analysis for NP8 has not been reported in the primary literature. Such an analysis would be required to definitively map its proteome-wide selectivity and rule out other potential off-target effects.
Cellular Biomarker Modulation
The degradation of HDAC6 by this compound (NP8) leads to predictable changes in the acetylation status of its downstream substrates. These changes serve as key biomarkers for target engagement and functional activity within the cell.
HDAC6 is primarily a cytoplasmic enzyme whose major substrates are non-histone proteins, including α-tubulin and Heat Shock Protein 90 (HSP90). nih.govnih.govbiorxiv.org Consequently, the degradation of HDAC6 is expected to result in the hyperacetylation of these proteins.
Studies have consistently shown that treatment with this compound (NP8) leads to a significant, dose-dependent increase in the acetylation of α-tubulin. nih.gov This effect serves as a reliable biomarker for the functional consequence of HDAC6 degradation in cells. tandfonline.com While HSP90 is also a known substrate, the hyperacetylation of α-tubulin is the most frequently reported and characterized biomarker for HDAC6 inhibition and degradation. nih.gov
Table 1: Effect of this compound (NP8) on Cellular HDAC6 and α-tubulin Acetylation
| Parameter | Cell Line | Result | Reference |
|---|---|---|---|
| HDAC6 Degradation (DC₅₀) | MM.1S | 3.8 nM | nih.gov |
| HDAC6 Degradation | HeLa | Significant reduction at 100 nM | nih.gov |
| α-tubulin Acetylation | Multiple Cell Lines | Enhanced upon NP8 treatment | nih.gov |
In contrast to its activity on cytoplasmic proteins, HDAC6 is not primarily responsible for the deacetylation of core histones. This function is mainly carried out by Class I HDACs (HDAC1, 2, and 3), which are located in the nucleus. tandfonline.com Therefore, a highly selective HDAC6 degrader should not significantly alter the acetylation levels of histones, such as on lysine (B10760008) 9 of histone H3 (H3K9ac) or lysine 27 of histone H3 (H3K27ac).
The selective nature of this compound (NP8) is demonstrated by its lack of degradation of Class I HDACs. tandfonline.comnih.gov Consequently, treatment with NP8 is not expected to cause a significant increase in global histone H3 acetylation. This lack of effect on histone acetylation serves as a key negative biomarker, confirming the degrader's selectivity for HDAC6 over the Class I enzymes. tandfonline.com
Cellular Response and Functional Phenotypes
The cellular and functional consequences of treatment with this compound have been extensively investigated in various cancer models. These studies reveal a multifaceted impact on cancer cell biology, stemming from the specific degradation of Histone Deacetylase 6 (HDAC6).
Impact on Cell Proliferation and Viability in Cancer Cell Lines
This compound has demonstrated significant anti-proliferative and cytotoxic activity across a range of cancer cell lines. This is particularly evident in hematological malignancies and solid tumors. For instance, a PROTAC designated as compound A6, which is a potent and selective HDAC6 degrader, has shown promising anti-proliferative effects in myeloid leukemia cell lines. medchemexpress.combiocat.commedchemexpress.com Studies have reported that it can inhibit the viability of leukemia cells with IC50 values in the micromolar range. medchemexpress.com Specifically, in MM.1S multiple myeloma cells, a similar degrader named NP8 inhibited cell viability with a GI50 of 1.21 μM after 72 hours of treatment. medchemexpress.com Another study on high-grade serous ovarian cancer (HGSOC) cells showed that an HDAC6-targeting PROTAC affected cell viability with IC50 values of 1.9 µM and 3.4 µM in SMG5 and SMG6 cells, respectively. nih.gov
The potency of these degraders is highlighted by their low degradation concentrations. For example, this compound (also referred to as compound A6 or NP8 in some studies) exhibits a half-maximal degradation concentration (DC50) of 3.5 nM to 3.8 nM in myeloid leukemia and multiple myeloma cell lines. medchemexpress.combiocat.commedchemexpress.commedchemexpress.com This efficient degradation of HDAC6 underpins the observed reduction in cell proliferation and viability. nih.govnih.gov Interestingly, some studies have noted that while selective HDAC6 degradation effectively reduces cell viability, the cytotoxic effects of some broader-spectrum HDAC inhibitors might be due to off-target effects on other HDACs, such as HDAC3. acs.org
Table 1: Anti-proliferative and Degradation Activity of this compound and Related Compounds
| Cell Line | Compound | Measurement | Value | Reference |
|---|---|---|---|---|
| Myeloid Leukemia Cell Lines | This compound (A6) | DC50 | 3.5 nM | medchemexpress.combiocat.commedchemexpress.com |
| MM.1S (Multiple Myeloma) | HDAC6 degrader-1 (NP8) | DC50 | 3.8 nM | medchemexpress.com |
| MM.1S (Multiple Myeloma) | HDAC6 degrader-1 (NP8) | GI50 | 1.21 µM | medchemexpress.com |
| SMG5 (Ovarian Cancer) | HDAC6 PROTAC | IC50 | 1.9 µM | nih.gov |
| SMG6 (Ovarian Cancer) | HDAC6 PROTAC | IC50 | 3.4 µM | nih.gov |
Induction of Apoptosis Pathways
A primary mechanism by which this compound exerts its anti-cancer effects is through the induction of apoptosis, or programmed cell death. medchemexpress.combiocat.commedchemexpress.comnih.govtandfonline.com Treatment with this degrader leads to the activation of key apoptotic markers. In myeloid leukemia cells, PROTAC A6 was shown to induce caspase 3/7-dependent apoptosis in a dose-dependent manner. medchemexpress.com Further evidence of apoptosis induction includes the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1), a substrate of caspase-3. nih.gov Flow cytometry analysis has confirmed an increase in both early and late apoptotic cell populations following treatment with HDAC6 degraders. nih.govnih.gov
Cell Cycle Progression Analysis
Degradation of HDAC6 by PROTACs has been shown to disrupt normal cell cycle progression in cancer cells, often leading to cell cycle arrest. medchemexpress.comnih.govmedcraveonline.com In MOLM13 leukemia cells, treatment with this compound resulted in a dose-dependent increase in the sub-G1 cell population, which is indicative of apoptotic cells, along with a corresponding reduction in the G2/M phase population. medchemexpress.com Other studies have also reported that HDAC inhibitors can cause cell cycle arrest, contributing to their anti-proliferative effects. medcraveonline.commedcraveonline.com Analysis of cell cycle interference has also pointed to the interruption of kinetochore attachment, as indicated by increased phosphorylation of BUBR1. nih.gov
Modulation of Cellular Processes
Beyond its effects on cell survival and proliferation, this compound influences several other vital cellular functions.
Aggresome formation: HDAC6 is a crucial component of the cellular machinery that clears misfolded protein aggregates through the aggresome pathway. nih.govtandfonline.comacs.orgnih.gov By degrading HDAC6, these PROTACs disrupt this process. nih.govprotein-cell.net This can lead to the accumulation of toxic polyubiquitinated proteins, contributing to cellular stress and apoptosis. tandfonline.com
Protein trafficking: HDAC6 plays a role in microtubule-based transport. nih.govcreative-biolabs.comresearchgate.net Its degradation can therefore impede cellular protein trafficking, affecting various cellular functions. nih.govcreative-biolabs.comresearchgate.net
Cell migration: HDAC6 is known to regulate cell motility. nih.govmedcraveonline.comcreative-biolabs.combiorxiv.org The degradation of HDAC6 has been shown to inhibit the migration of cancer cells, such as in high-grade serous ovarian cancer and glioblastoma. medchemexpress.comnih.gov This effect is linked to the role of HDAC6 in cytoskeleton remodeling. medcraveonline.commedcraveonline.com
Inflammasome activation: Recent research has implicated HDAC6 in the activation of the NLRP3 inflammasome, a key component of the innate immune response. nih.govacs.orgnih.govthebiogrid.org Studies using HDAC6 degraders have shown that depleting HDAC6 can attenuate NLRP3 inflammasome activation. nih.govacs.orgnih.govthebiogrid.org However, the importance of HDAC6 in inflammasome activation appears to be context-dependent. nih.govnih.gov
Preclinical in Vivo Evaluation of Protac Hdac6 Degraders
Demonstration of In Vivo Degradation in Animal Models (e.g., Murine Models)
The primary goal of in vivo preclinical studies for an HDAC6 PROTAC is to confirm that the degrader can successfully reduce HDAC6 protein levels in a living organism. Murine models are commonly employed for this purpose.
Research has demonstrated the in vivo tractability of specific HDAC6 PROTACs. For instance, the VHL-based degrader, compound 3j , showed effective HDAC6 knockdown in a mouse immortalized cell line (4935), indicating its potential for in vivo applications. nih.govacs.org In these mouse cells, compound 3j induced more significant HDAC6 degradation than the CRBN-based degrader, compound 2 . nih.gov
A notable example of in vivo evaluation is the study of TO-1187 , a potent and selective HDAC6 PROTAC. acs.org To determine if TO-1187 could induce HDAC6 degradation in vivo, the compound was administered to C57BL/6J mice. acs.org The results confirmed that TO-1187 can effectively degrade the HDAC6 protein in vivo, highlighting it as a chemical tool suitable for in vivo studies. acs.org
Assessing the extent of degradation in various tissues is essential to understand the distribution and activity of the PROTAC. In the preclinical evaluation of TO-1187 , researchers analyzed HDAC6 levels in the livers of C57BL/6J mice six hours after intravenous administration. acs.org The analysis revealed a significant, approximately 60% reduction in HDAC6 protein levels in the liver compared to the vehicle-treated control group. acs.org This finding provides clear evidence of target engagement and degradation in a specific organ following systemic administration. acs.org
Another study comparing VHL-based and CRBN-based degraders in different cell lines, including the mouse 4935 cell line, noted that the degradation potency can vary among cell lines and animal species. nih.govtandfonline.com This underscores the importance of evaluating tissue- and species-specific effects during preclinical development.
Establishing a relationship between the administered dose and the extent of protein degradation is a fundamental aspect of preclinical evaluation. While detailed in vivo dose-escalation studies for a single compound named "PROTAC HDAC6 degrader 1" are not extensively documented in the provided context, in vitro studies on various HDAC6 degraders consistently show dose-dependent effects that are foundational for in vivo study design.
For example, the VHL-based degrader 3j was shown to deplete HDAC6 in a dose-dependent manner across several cell lines. nih.gov In mouse 4935 cells, 3j demonstrated superior degradation compared to the CRBN-based degrader 2 across a concentration range from 10 nM to 10 µM. nih.gov Specifically, 3j achieved a maximal degradation (Dmax) of 57% in these mouse cells. nih.govacs.org Similarly, the PROTAC known as NP8 (also referred to as HDAC6 degrader-1) showed a half degradation concentration (DC50) of 3.8 nM in MM.1S multiple myeloma cells. nih.govmedchemexpress.com Another degrader, TO-1187 , achieved a DC50 of 5.81 nM and a Dmax of 94% after 6 hours in MM.1S cells. acs.org
These in vitro dose-response relationships are critical for selecting appropriate doses for in vivo animal studies aimed at observing dose-dependent degradation.
In Vitro Dose-Dependent Degradation of HDAC6 PROTACs
| Compound | Cell Line | DC₅₀ | Dₘₐₓ |
|---|---|---|---|
| NP8 | MM.1S | 3.8 nM | Not Specified |
| TO-1187 | MM.1S | 5.81 nM | 94% |
| Compound 3j | MM1S (human) | 7.1 nM | 90% |
| Compound 3j | 4935 (mouse) | 4.3 nM | 57% |
Pharmacodynamic Endpoints (Excluding PK/PD profiles beyond degradation)
Pharmacodynamic (PD) endpoints in the context of PROTAC evaluation serve as biomarkers to confirm the biological consequences of target protein degradation. For HDAC6, a key downstream substrate is α-tubulin. The degradation of HDAC6 leads to an increase in the acetylation of α-tubulin, which can be measured as a direct indicator of the degrader's functional activity. acs.org
In studies with various HDAC6 degraders, the increase in acetylated α-tubulin (ac-α-tubulin) levels consistently correlates with HDAC6 degradation. nih.govacs.org For instance, multiple PROTACs demonstrated a significant increase in cellular levels of ac-α-tubulin, confirming the inhibition of HDAC6's catalytic activity. acs.org Importantly, these compounds did not affect the levels of acetylated histone H3, a marker for HDAC1–3 activity, thereby demonstrating their selectivity for HDAC6. acs.org
The level of tubulin acetylation was found to be dose-dependent, reaching its maximum effect at around a 1 µM concentration for the degrader 3j . nih.gov This correlation between HDAC6 degradation and increased tubulin acetylation serves as a crucial pharmacodynamic endpoint, validating the mechanism of action of the PROTAC in both cellular and, by extension, in vivo settings. nih.gov
Compound Names Mentioned
| Compound Name | Description |
|---|---|
| This compound | A general term; also used to refer to specific compounds like NP8 or Compound A6. nih.govmedchemexpress.comacetherapeutics.commedchemexpress.com |
| NP8 | A potent and selective CRBN-based PROTAC degrader of HDAC6. nih.gov |
| TO-1187 | A potent and monoselective CRBN-based HDAC6 PROTAC degrader. acs.org |
| 3j | A potent VHL-based HDAC6-selective degrader. nih.govacs.org |
| 2 | A CRBN-based HDAC6 degrader used for comparison. nih.gov |
| Nexturastat A | A selective HDAC6 inhibitor used as a component in some PROTACs. nih.govbroadpharm.com |
| Pomalidomide (B1683931) | A ligand for the E3 ligase CRBN. nih.gov |
| VHL-1 | A ligand for the VHL E3 ligase. nih.govacs.org |
| MG132 | A proteasome inhibitor. nih.govacs.org |
| Bortezomib | A proteasome inhibitor. nih.govacs.org |
| Carfilzomib (B1684676) (CARF) | A proteasome inhibitor. nih.gov |
Comparative Analysis and Advantages of Protac Hdac6 Degrader 1
Comparison to Small Molecule HDAC6 Inhibitors
PROTACs that target HDAC6 for degradation provide several key advantages over small molecule inhibitors that only block its enzymatic function. tandfonline.com These benefits include enhanced selectivity, the ability to disrupt non-enzymatic scaffolding functions, and a catalytic mode of action. tandfonline.comnih.gov
Enhanced Selectivity for HDAC6
A significant advantage of the PROTAC approach is the potential for dramatically improved selectivity. scienceopen.com Even when a PROTAC is constructed using a non-selective or pan-HDAC inhibitor as its "warhead," the resulting degrader can exhibit remarkable selectivity for a single HDAC isoform. scienceopen.comnih.gov This is because the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase) is a highly specific process that depends on the spatial and geometric compatibility of all three components. scienceopen.comwisc.edu
For instance, the first reported HDAC6 degrader was built using a pan-HDAC inhibitor, yet it selectively induced the degradation of only HDAC6, leaving other HDAC isoforms unaffected. nih.govwisc.edu This demonstrates that the PROTAC modality can add a layer of specificity that transcends the binding profile of the inhibitor warhead itself. wisc.edu This enhanced selectivity is crucial for minimizing off-target effects that can arise from inhibiting multiple HDAC isoforms. nih.gov Some PROTACs, such as compound A6, have been developed based on pan-HDAC inhibitors but still achieve excellent selectivity for degrading HDAC6. scienceopen.commedchemexpress.com
Ability to Target Non-Enzymatic Functions of HDAC6
HDAC6 is a multi-domain protein with functions that extend beyond its deacetylase activity. acs.orgbiorxiv.org It possesses a unique zinc-finger ubiquitin-binding domain (ZnF-UBD) that plays a crucial role in recognizing and processing ubiquitinated proteins, contributing to processes like aggresome formation for the clearance of misfolded protein aggregates. acs.orgnih.govacs.org
Traditional small molecule inhibitors, which typically target the catalytic active site, are incapable of disrupting these non-enzymatic scaffolding functions. nih.govacs.orgacs.org In contrast, PROTAC-mediated degradation eliminates the entire HDAC6 protein, thereby abrogating both its enzymatic and non-enzymatic activities. tandfonline.comnih.govacs.org This comprehensive removal allows for a more thorough interrogation of HDAC6's total biological role and offers a therapeutic strategy that can address functions that are inaccessible to inhibitors. nih.govacs.org
Catalytic Nature and Substoichiometric Activity
Unlike traditional inhibitors that function based on an occupancy-driven model requiring stoichiometric or even super-stoichiometric concentrations to achieve a therapeutic effect, PROTACs act catalytically. nih.govsciltp.comresearchgate.net A single PROTAC molecule can induce the degradation of multiple target protein molecules. nih.govbiorxiv.orgbiorxiv.org After facilitating the ubiquitination of one target protein, the PROTAC is released and can engage another target protein and E3 ligase, initiating a new cycle of degradation. sciltp.com
This catalytic mechanism means that PROTACs can be effective at very low, substoichiometric concentrations. sciltp.combiorxiv.orgbiorxiv.org This event-driven pharmacology is not limited by equilibrium occupancy, which can lead to a more potent and sustained biological effect compared to inhibitors. nih.govresearchgate.net The ability to function catalytically is a key advantage, potentially leading to lower required doses and reduced off-target effects. tandfonline.comsciltp.com
Comparison with Other PROTAC Modalities Targeting HDAC6
The efficacy and selectivity of a PROTAC are not solely determined by its warhead. The choice of E3 ligase to recruit, and the nature of the linker connecting the two ends of the chimeric molecule, are critical design elements that significantly influence the degradation profile.
CRBN- vs. VHL-recruiting HDAC6 Degraders
The two most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL). tandfonline.com The choice between a CRBN-recruiting ligand (like pomalidomide) and a VHL-recruiting ligand can have a profound impact on the degradation efficiency and selectivity of an HDAC6 PROTAC. nih.govchemrxiv.org
In some studies, CRBN-based HDAC6 degraders have been found to be more potent than their VHL-based counterparts when using similar linkers. tandfonline.com For example, a direct comparison of HDAC6 degraders using either a CRBN or VHL ligand showed that only the CRBN-based versions induced significant degradation, while the VHL-based compounds were inactive. chemrxiv.org However, other research has demonstrated that by optimizing the linker, VHL-based degraders can achieve comparable or even superior potency to CRBN-based ones. nih.govtandfonline.com For instance, researchers found that VHL-based degraders required a much longer linker than CRBN-based ones to effectively degrade HDAC6. nih.gov
A key difference is that CRBN-based degraders derived from immunomodulatory drugs (IMiDs) like pomalidomide (B1683931) can sometimes induce the degradation of other proteins, known as neo-substrates (e.g., IKZF1/3), which may be undesirable when seeking a highly specific chemical probe. nih.govacs.org VHL-based degraders, on the other hand, are not known to have this neo-substrate activity, making them potentially "cleaner" tools for studying the specific consequences of HDAC6 loss. nih.govacs.org
| Feature | CRBN-recruiting Degraders | VHL-recruiting Degraders |
| Common Ligand | Pomalidomide, Thalidomide (B1683933) | VHL-1 |
| Potency | Often potent; can be more efficient with shorter linkers. tandfonline.comchemrxiv.org | Potency is highly dependent on linker length; often requires longer linkers to be effective. nih.gov |
| Neo-substrate Activity | Can induce degradation of neo-substrates like IKZF1/3. nih.govacs.org | No known neo-substrate activity. nih.govacs.org |
| Selectivity Profile | Can exhibit preference for certain HDACs (e.g., HDAC6 and 8). tandfonline.com | Can exhibit preference for other HDACs (e.g., HDAC3) depending on the warhead and linker. tandfonline.com |
Impact of Different Warheads and Linkers on Degradation Profile
The structure of the warhead and the composition and length of the linker are paramount in determining a PROTAC's degradation profile, including its efficiency (DC50 and Dmax) and selectivity. tandfonline.comnih.gov
Warheads: While a potent warhead might seem desirable, its inhibitory activity does not always translate directly to degradation efficiency. wisc.edutandfonline.com In some cases, a less potent inhibitor has been used to create a more effective degrader. acs.org The key is that the warhead must bind the target in a way that allows for the productive formation of the ternary complex with the E3 ligase. acs.org For HDAC6, warheads like Nexturastat A are commonly used due to their selectivity. nih.govnih.gov
Linkers: The linker is arguably the most critical and empirically optimized component. tandfonline.comnih.gov Its length, composition (e.g., alkyl chains vs. polyethylene (B3416737) glycol [PEG]), and attachment points on the warhead and E3 ligase ligand all dramatically influence the stability and geometry of the ternary complex. tandfonline.comnih.gov
Length: Studies have shown a clear dependence on linker length for HDAC6 degradation. For VHL-based degraders, a longer linker is often necessary to bridge the distance between HDAC6 and VHL effectively. nih.gov For CRBN-based degraders, shorter alkyl linkers have sometimes proven more efficient than PEG linkers. chemrxiv.org
Composition and Attachment: The chemical nature of the linker (e.g., alkyl vs. PEG) and the inclusion of moieties like triazoles can affect degradation. chemrxiv.orgacs.org Triazole-containing linkers have been shown to be superior to amide-based linkers in certain HDAC6 degraders. chemrxiv.org The point of attachment on the warhead can also be varied, as shown by the development of potent degraders where the linker extends from different positions of the Nexturastat A scaffold. rsc.orgresearchgate.net
| Compound ID | Warhead | E3 Ligase Ligand | Linker Type | Key Finding | Reference |
| NP8 | Nexturastat A | Pomalidomide | Aliphatic Chain | Potent CRBN-recruiting degrader. | nih.govmedchemexpress.com |
| 3j | Nexturastat A | VHL-1 | Long Alkyl Chain | Potent VHL-recruiting degrader; required a longer linker than CRBN counterparts. | nih.gov |
| 17c | Ethyl hydrazide | Pomalidomide | C6 Alkyl + Triazole | More potent than degraders with PEG linkers or amide connections. | chemrxiv.org |
| 18c | Ethyl hydrazide | VHL Ligand | C6 Alkyl + Triazole | Showed no degradation, highlighting the importance of E3 ligase choice. | chemrxiv.org |
| 9 | TO-317 derivative | Pomalidomide | Alkyl-PEG | Monoselective HDAC6 degrader with low nanomolar DC50. | acs.org |
This systematic variation of warheads, E3 ligase ligands, and linkers allows for the fine-tuning of PROTACs to achieve desired degradation profiles for specific targets like HDAC6.
Advanced Research Methodologies and Future Directions in Protac Hdac6 Degrader Research
Structural Biology Approaches (e.g., Co-crystal Structures of Ternary Complexes)
The cornerstone of PROTAC-mediated degradation is the formation of a productive ternary complex, consisting of the PROTAC molecule, the target protein (HDAC6), and an E3 ubiquitin ligase. nih.govbiorxiv.org Structural biology, particularly X-ray crystallography, is a powerful tool for visualizing these complexes at an atomic level. While obtaining co-crystal structures of these three-part complexes is challenging, the insights they provide are invaluable. researchgate.netnih.gov
Computational Modeling and Docking Studies
In parallel with structural biology, computational methods are crucial for predicting and understanding the dynamics of the HDAC6-PROTAC-E3 ligase ternary complex. biorxiv.org Molecular docking studies are employed to model how a PROTAC might orient HDAC6 and the E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL), to facilitate ubiquitin transfer. nih.gov For example, docking studies on an HDAC6-NH2-CRBN complex were used to investigate the intermolecular interactions at the protein-protein interface, helping to rationalize the high degradation potency observed. nih.gov
Advanced computational platforms, sometimes referred to as AiPROTAC, are being developed to virtually screen candidate degraders by predicting their potential to induce degradation. biorxiv.org These models can process the distinct components of the ternary complex—the HDAC6 warhead, the E3 ligase ligand, and the linker—to forecast degradation efficacy. biorxiv.org Such in silico tools are vital for optimizing linker design, ligand-binding affinity, and other properties to accelerate the development of potent and selective HDAC6 PROTACs. tandfonline.com
Chemo-Proteomics Platforms for Target Engagement and Selectivity
A key challenge and opportunity in PROTAC development is understanding a degrader's selectivity across the entire proteome. Chemo-proteomics has emerged as a powerful, unbiased platform for this purpose. nih.govnih.gov This approach uses quantitative mass spectrometry to globally assess changes in protein levels upon treatment with a degrader.
Researchers have synthesized pan-HDAC degrader libraries and used chemo-proteomics to map the degradability of the entire zinc-dependent HDAC family. nih.govnih.gov These studies have been instrumental in:
Identifying Selective Degraders: Confirming that certain PROTACs, such as 17c, selectively degrade HDAC6 over other HDAC isoforms. chemrxiv.org
Discovering Isoform Specificity: Revealing that even PROTACs built from non-selective pan-HDAC inhibitors can induce highly selective degradation of just HDAC6. nih.govtandfonline.com This highlights that selectivity is not solely determined by the warhead's binding affinity but by the formation of a productive ternary complex.
Mapping Off-Targets: Identifying unintended protein targets that may be degraded, which is crucial for predicting potential side effects and understanding the broader biological consequences of the degrader. tandfonline.com
Assessing Target Engagement: New methods like the NanoBRET target engagement assay are being developed to measure how well a PROTAC binds to HDAC6 inside living cells, providing crucial data on cellular permeability and engagement kinetics. biorxiv.orgbiorxiv.orgbiorxiv.org
These chemo-proteomic resources provide a roadmap for the accelerated design of next-generation HDAC degraders with fine-tuned selectivity. nih.govnih.gov
Strategies for Overcoming Potential Resistance Mechanisms
As with other targeted therapies, the potential for cancer cells to develop resistance to PROTACs is a significant concern. thno.org Research into resistance to degraders targeting other proteins has shown that mechanisms often converge on impairing the ubiquitin-proteasome system (UPS). acs.org
Potential resistance mechanisms include:
Mutations in the E3 Ligase: Changes in the E3 ligase (e.g., CRBN or VHL) that prevent the PROTAC from binding would render the degrader ineffective.
Downregulation of UPS Components: Reduced expression of essential components of the ubiquitin transfer pathway, such as E2 conjugating enzymes or members of the COP9 signalosome, can hinder degradation. acs.org
However, the PROTAC mechanism may also circumvent certain common resistance pathways. For example, resistance to traditional inhibitors often arises from mutations in the drug's binding pocket on the target protein, which reduces binding affinity. tandfonline.com Because PROTACs can be effective even with transient, lower-affinity binding and act catalytically, they may remain effective against such mutants. biorxiv.orgtandfonline.com Future strategies will focus on designing PROTACs that can overcome resistance, potentially by recruiting different E3 ligases or by being used in combination with other therapies. tandfonline.com
Development of PROTACs with Improved Properties and Specificity
A major focus of current research is the rational design of HDAC6 PROTACs with superior drug-like properties and enhanced isoform specificity.
Achieving Isoform Selectivity: A remarkable feature of HDAC6 PROTACs is their ability to achieve high selectivity. Researchers have repeatedly shown that conjugating a non-selective, pan-HDAC inhibitor to an E3 ligase ligand can result in a PROTAC that selectively degrades HDAC6, leaving other HDAC isoforms unaffected. tandfonline.comnih.govacs.org This selectivity is influenced by the choice of E3 ligase and the linker design, which create a preferential ternary complex geometry with HDAC6. tandfonline.com For example, VHL-recruiting degraders like 3j were developed to be highly selective for HDAC6 and to avoid the degradation of neo-substrates sometimes associated with CRBN-based degraders. nih.govacs.org
Improving Physicochemical Properties: A common challenge for PROTACs is their large size and molecular weight, which often places them outside the typical parameters for oral bioavailability (Lipinski's "rule of five"). tandfonline.com Research is ongoing to develop degraders with improved pharmacokinetic properties suitable for in vivo use. tandfonline.com
Enhancing Potency: The field has seen rapid progress in potency, with newer degraders like NP8, NH2, and 3j demonstrating effective HDAC6 degradation at low nanomolar concentrations. acs.orgresearchgate.netnih.gov
Avoiding Genotoxicity: To address potential safety concerns with hydroxamate-based inhibitors, which are common HDAC "warheads," researchers are developing PROTACs based on alternative zinc-binding groups, such as ethyl hydrazides and difluoromethyl-1,3,4-oxadiazoles. tandfonline.comchemrxiv.org
Future work will leverage improved computational modeling and high-throughput screening to further refine linker compositions and ligand affinities, aiming to create best-in-class HDAC6 degraders. tandfonline.com
Compound Data
The table below summarizes key data for several PROTAC HDAC6 degraders discussed in research literature.
| Compound Name | E3 Ligase Recruited | Key Finding | DC₅₀ | Dₘₐₓ |
| HDAC6 degrader 1 | CRBN | First reported HDAC6 degrader; based on a pan-HDAC inhibitor but selectively degrades HDAC6. nih.gov | N/A | N/A |
| NP8 | CRBN | Potent and specific degrader of HDAC6; effective in multiple myeloma cells. nih.govoup.com | 3.8 nM | >90% |
| NH2 | CRBN | Potent HDAC6 degrader identified in multiple myeloma cells. nih.govthno.org | 3.2 nM | N/A |
| 3j | VHL | First selective HDAC6 degrader recruiting VHL; avoids neo-substrate degradation. nih.govacs.org | 7.1 nM | 90% |
| A6 | CRBN | Potent degrader based on an unselective vorinostat-like ligand; selectively degrades HDAC6. researchgate.net | 3.5 nM | >80% |
| B4 | CRBN | Degrader based on a selective benzimidazole-based HDAC6 ligand. researchgate.net | 19.4 nM | >80% |
| 17c | CRBN | Ethyl hydrazide-based degrader, avoiding hydroxamate group; selective for HDAC6. chemrxiv.org | 14 nM | 91% |
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